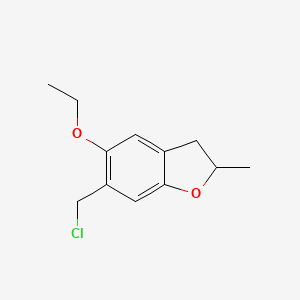![molecular formula C9H11F3N2O2 B2551012 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1795503-08-0](/img/structure/B2551012.png)
4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . Trifluoromethyl-substituted compounds are often strong acids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into molecules through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .
Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. They are often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Wissenschaftliche Forschungsanwendungen
Agrochemicals and Crop Protection
4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid: and its derivatives play a crucial role in protecting crops from pests. Specifically, the trifluoromethylpyridine (TFMP) moiety has been incorporated into agrochemical formulations. Notably, fluazifop-butyl, the first TFMP derivative introduced to the market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds effectively combat pests and enhance crop yield .
Pharmaceutical Applications
Several TFMP derivatives find applications in pharmaceuticals and veterinary medicine. Five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval. Additionally, numerous candidates are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities. Expect further discoveries and novel applications of TFMP in this field .
Fluorinated Organic Compounds
Fluorine-containing compounds have revolutionized various industries, including agrochemicals and pharmaceuticals. The effects of fluorine on biological activities and physical properties make it a valuable tool for chemists. Over 50% of pesticides launched in the last two decades are fluorinated, with approximately 40% containing a trifluoromethyl group. TFMP derivatives exemplify this trend, emphasizing the importance of fluorinated organic chemicals in research and development .
Organic Synthesis and Cross-Coupling Reactions
Researchers utilize 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid as a reactant in various synthetic processes:
Ultra Trace Analysis
4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid serves as an internal standard during ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-6-5-14(4-2-3-7(15)16)13-8(6)9(10,11)12/h5H,2-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSOTMWHPNTJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

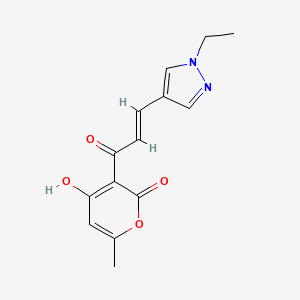
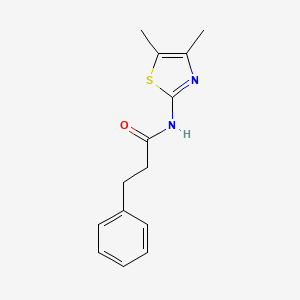

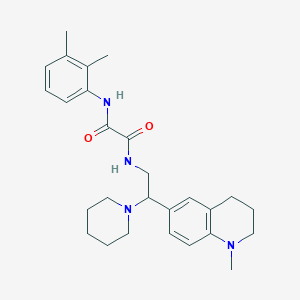

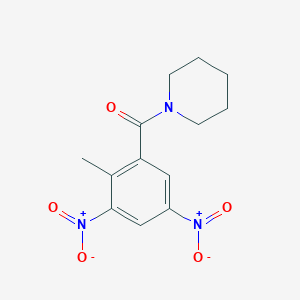


![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550946.png)
![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)
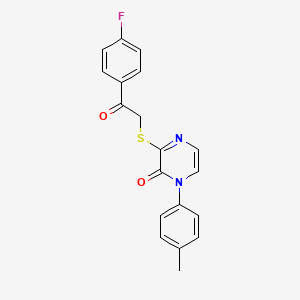
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)
